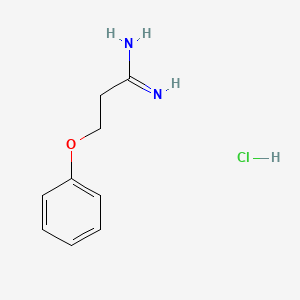

3-Phenoxy-propionamidine hydrochloride

Description

Historical Context and Evolution of Amidine-Containing Compounds in Medicinal Chemistry

Amidine-containing compounds have long been a cornerstone of medicinal chemistry, recognized for their diverse therapeutic applications. nih.gov The amidine functional group, characterized by the RC(=NH)NH₂ structure, is a strong base that is typically protonated at physiological pH, allowing it to engage in crucial electrostatic and hydrogen-bonding interactions with biological targets. nih.govsemanticscholar.org

Historically, the development of simple aromatic amidines like pentamidine (B1679287) led to significant breakthroughs in treating infectious diseases, particularly protozoal infections such as trypanosomiasis and leishmaniasis. nih.gov The success of these early agents spurred further investigation into the amidine scaffold. Over the decades, researchers have incorporated the amidine moiety into a wide array of molecular frameworks to enhance pharmacological attributes. nih.gov

The evolution of amidine chemistry has seen its application expand into numerous therapeutic areas. They are integral components of anticoagulants, enzyme inhibitors, and receptor agonists/antagonists. For instance, amidine derivatives are widely studied as inhibitors of serine proteases, where the positively charged amidinium group can interact with negatively charged aspartic acid residues in the enzyme's active site. nih.gov In recent years, amidine-containing compounds have been explored for their potential in combating antimicrobial resistance, serving as a versatile scaffold for developing new agents that can overcome existing resistance mechanisms. nih.gov Their ability to act as synthetic intermediates for creating complex heterocyclic compounds further cements their importance in the ongoing evolution of drug discovery. researchgate.net

Significance of Phenoxy Moieties in Bioactive Chemical Entities

The phenoxy group, an aromatic ether, is considered a "privileged" moiety in drug design, appearing in a vast number of approved pharmaceutical agents and natural products. mdpi.comacs.org Its prevalence is due to a combination of favorable physicochemical properties and its ability to participate in various non-covalent interactions with biological macromolecules.

The introduction of a phenoxy group into a molecule can significantly influence its pharmacokinetic profile, affecting properties such as lipophilicity, metabolic stability, and membrane permeability. mdpi.com From a pharmacodynamic perspective, the aromatic ring of the phenoxy moiety can engage in π-π stacking and hydrophobic interactions with protein targets. The ether oxygen can also act as a hydrogen bond acceptor, providing an additional point of interaction to enhance binding affinity and selectivity. nih.gov

The versatility of the phenoxy scaffold is evident in its presence across a wide spectrum of drug classes, including antiviral agents, kinase inhibitors, and drugs targeting neurological disorders. mdpi.comnih.gov For example, the terminal phenoxy group is a key feature in several VEGFR inhibitors used in oncology, where it provides hydrophobic interactions within the target's lipophilic pocket. nih.gov Furthermore, the phenoxy ring can be readily substituted, allowing medicinal chemists to fine-tune the steric and electronic properties of a lead compound to optimize its activity and selectivity. researchgate.net This synthetic tractability makes the phenoxy group an invaluable tool in the iterative process of drug development.

Role of Hydrochloride Salts in Enhancing Pharmaceutical Properties for Research Applications

The conversion of a basic compound into its hydrochloride salt is a ubiquitous and highly effective strategy in pharmaceutical development to improve its suitability for research and clinical use. pharmaoffer.compharmainfonepal.com For a compound like 3-Phenoxy-propionamidine, which contains a basic amidine group, forming the hydrochloride salt offers several distinct advantages.

One of the primary benefits is the significant enhancement of aqueous solubility. mljdental.com Many organic molecules, particularly those with amine or amidine functionalities, are poorly soluble in water in their free base form. By reacting the base with hydrochloric acid, a more polar, ionic salt is formed, which typically dissolves more readily in aqueous media. pharmainfonepal.com This improved solubility is critical for in vitro biological assays and for achieving predictable absorption and bioavailability in preclinical studies. pharmaoffer.com

Furthermore, hydrochloride salts generally exhibit greater physical and chemical stability. pharmint.net The protonation of the basic nitrogen in the amidine group to form a stable ammonium-like ion reduces its susceptibility to oxidative degradation, leading to a longer shelf-life. pharmainfonepal.com Hydrochloride salts are also often crystalline solids, which are easier to handle, purify, and formulate into solid dosage forms compared to potentially oily or less stable free bases. pharmainfonepal.compharmtech.com This improved crystallinity and handling facilitates consistent and reproducible results in research settings.

| Property Enhanced | Rationale for Hydrochloride Salt Formation | Research Application Benefit |

| Solubility | Converts the less soluble organic base into a more polar, ionic salt. mljdental.com | Enables easier formulation for in vitro assays and improves potential for in vivo absorption. pharmaoffer.com |

| Stability | Protonation of the basic nitrogen center reduces susceptibility to chemical degradation (e.g., oxidation). pharmainfonepal.com | Ensures compound integrity during storage and experimentation, leading to more reliable data. pharmint.net |

| Handling & Formulation | Salt forms are typically crystalline solids with better flow and processing properties than free bases. pharmainfonepal.com | Facilitates accurate weighing, purification, and preparation of stock solutions and formulations. |

| Bioavailability | Improved solubility often leads to enhanced absorption in the gastrointestinal tract. pharmaoffer.com | Provides more consistent and predictable systemic exposure in preclinical animal studies. |

Current Research Gaps and Future Avenues for Propionamidine Derivatives

While the broader class of amidines is well-studied, specific research into many propionamidine derivatives, including 3-Phenoxy-propionamidine hydrochloride, remains limited. Much of the existing literature on simple propionamidines positions them as valuable intermediates in the synthesis of more complex, biologically active molecules. For example, certain propionamidine derivatives are known precursors in the industrial synthesis of pharmaceuticals.

A significant research gap exists in the systematic evaluation of the inherent biological activities of these simpler propionamidine structures. Given the established bioactivity of both the amidine and phenoxy moieties, it is plausible that compounds like this compound could possess unexplored pharmacological properties. Future research should focus on screening such derivatives against a wide range of biological targets.

Potential future avenues for research include:

Antimicrobial Screening: The amidine group is a known pharmacophore for antimicrobial activity. nih.gov Propionamidine derivatives could be tested against various bacterial and fungal strains, including resistant ones.

Enzyme Inhibition Assays: Due to the amidine's ability to interact with proteases, screening against enzymes involved in diseases like thrombosis or inflammation could yield novel inhibitors. nih.gov

Fragment-Based Drug Discovery: The compound could serve as a fragment for building more complex molecules. Its binding to a target protein could be identified and then optimized to develop a more potent lead compound. researchgate.net

Development of Novel Synthetic Methodologies: Exploring new, efficient synthetic routes to functionalized propionamidine derivatives would facilitate the creation of diverse chemical libraries for high-throughput screening.

Further investigation into the structure-activity relationships (SAR) of this class of compounds is necessary to unlock their full therapeutic potential. ontosight.ai

Properties

IUPAC Name |

3-phenoxypropanimidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O.ClH/c10-9(11)6-7-12-8-4-2-1-3-5-8;/h1-5H,6-7H2,(H3,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWCXXRKMEWYZHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCCC(=N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50655201 | |

| Record name | 3-Phenoxypropanimidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50655201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

857943-48-7 | |

| Record name | 3-Phenoxypropanimidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50655201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemoenzymatic Approaches for 3 Phenoxy Propionamidine Hydrochloride

Strategic Design of Precursors for 3-Phenoxy-propionamidine Scaffold Construction

The construction of the 3-phenoxy-propionamidine scaffold is primarily achieved through a convergent synthesis strategy. This involves the preparation of a key intermediate, 3-phenoxypropionitrile, which contains both the required carbon backbone and the phenoxy moiety. This intermediate is then converted to the final amidine.

The most established and widely utilized method for converting a nitrile, a key nitrogen-containing precursor, into an amidine is the Pinner reaction. wikipedia.orgdrugfuture.com This reaction provides a reliable pathway to the amidine hydrochloride salt.

The process begins with the reaction of the nitrile precursor, 3-phenoxypropionitrile, with an anhydrous alcohol (such as ethanol) in the presence of dry hydrogen chloride (HCl) gas. This step forms an intermediate imino ester hydrochloride, also known as a Pinner salt. researchgate.netorganic-chemistry.org Low temperatures are often maintained during this stage to prevent the thermodynamically unstable imidium chloride salt from degrading into an amide and an alkyl chloride. wikipedia.org

This Pinner salt is typically not isolated. Instead, it is treated directly with ammonia (B1221849), usually dissolved in alcohol, to yield the desired 3-phenoxy-propionamidine hydrochloride. researchgate.net The ammonia displaces the alkoxy group from the imino ester to form the amidine.

Table 1: Key Steps in the Pinner Reaction for Amidine Synthesis

| Step | Reactants | Intermediate/Product | Key Conditions |

|---|---|---|---|

| 1. Imino Ester Formation | 3-Phenoxypropionitrile, Anhydrous Alcohol (e.g., Ethanol), Dry Hydrogen Chloride | 3-Phenoxypropionimidate hydrochloride (Pinner Salt) | Anhydrous environment, Low temperature |

| 2. Amination | 3-Phenoxypropionimidate hydrochloride, Ammonia | this compound | Alcoholic solution |

The introduction of the phenoxy group is accomplished by forming an ether linkage, a reaction that typically precedes the Pinner reaction. The key precursor, 3-phenoxypropionitrile, can be synthesized via several routes.

A common and effective method is the cyanoethylation of phenol (B47542). This reaction involves the base-catalyzed Michael addition of phenol to acrylonitrile. The phenoxide ion, generated by treating phenol with a base, acts as a nucleophile, attacking the electron-deficient β-carbon of acrylonitrile.

Alternatively, the Williamson ether synthesis can be employed. This would involve reacting sodium phenoxide with a 3-halopropionitrile (e.g., 3-chloropropionitrile). However, the cyanoethylation route is often more direct for this specific scaffold. The choice of etherification strategy depends on the availability and cost of the starting materials and the desired reaction scale. google.comgoogle.com

Optimization of Reaction Conditions for High Yield and Purity in Hydrochloride Salt Formation

The formation of the hydrochloride salt is an integral part of the Pinner synthesis, which typically yields the amidine as its hydrochloride salt directly. researchgate.net Optimization of this process is crucial for achieving high yield and purity.

Key parameters for optimization include:

Anhydrous Conditions: The Pinner reaction is highly sensitive to moisture. Water can hydrolyze the imino ester intermediate to form an ester or the final amidine to an amide, reducing the yield of the desired product. Therefore, the use of anhydrous solvents and reagents, along with an inert atmosphere, is critical. wikipedia.orgorganic-chemistry.org

Control of Temperature: The initial formation of the Pinner salt is an exothermic process. Maintaining low temperatures is essential to prevent side reactions and the degradation of the thermally unstable intermediate. wikipedia.org

HCl Introduction: The method of introducing hydrogen chloride is important. Using anhydrous HCl gas passed through the reaction mixture is a standard procedure. organic-chemistry.org Alternatively, a solution of HCl in an anhydrous solvent like diethyl ether or dioxane can be used. The stoichiometry of HCl must be carefully controlled.

Solvent Selection: The choice of solvent impacts the solubility of reactants, intermediates, and the final product. Anhydrous alcohols like ethanol (B145695) or methanol (B129727) are typically used in the Pinner reaction as they participate in the formation of the imino ester. For the final crystallization of the hydrochloride salt, the addition of a less polar co-solvent, such as diethyl ether, can induce precipitation and improve the isolated yield. google.com

The final product, being an ionic salt, often crystallizes out of the reaction solution, which facilitates its isolation and purification by filtration. youtube.com

Analytical Characterization Techniques for Confirming Synthetic Products

To confirm the successful synthesis and purity of this compound, a combination of spectroscopic techniques is employed. Each technique provides specific information about the molecule's structure.

Table 2: Spectroscopic Characterization of this compound

| Technique | Expected Observations |

|---|---|

| ¹H NMR | - Aromatic Protons: Signals in the aromatic region (approx. 6.9-7.4 ppm) corresponding to the protons on the phenoxy group. - Methylene Protons (-O-CH₂-): A triplet signal (approx. 4.2 ppm) for the two protons adjacent to the ether oxygen. - Methylene Protons (-CH₂-CN): A triplet signal (approx. 2.9 ppm) for the two protons adjacent to the amidine group. - Amidine Protons (-NH₂): Broad signals in the downfield region (approx. 8.5-9.5 ppm) due to the acidic protons of the protonated amidine group. |

| ¹³C NMR | - Aromatic Carbons: A set of signals in the aromatic region (approx. 115-160 ppm). - Ether Carbon (-O-CH₂-): A signal around 65 ppm. - Methylene Carbon (-CH₂-CN): A signal around 35 ppm. - Amidine Carbon (C=N): A signal in the downfield region (approx. 165-170 ppm). |

| Mass Spectrometry (MS) | The mass spectrum would typically be acquired for the free base. It would show a molecular ion peak [M]⁺ or, more commonly in electrospray ionization (ESI), a protonated molecular ion peak [M+H]⁺ corresponding to the mass of the 3-phenoxy-propionamidine free base. |

| Infrared (IR) Spectroscopy | - N-H Stretching: Broad absorption bands in the region of 3100-3400 cm⁻¹ corresponding to the N-H bonds of the amidinium ion. - C=N Stretching: A strong absorption band around 1650-1680 cm⁻¹ characteristic of the C=N double bond in the amidinium group. - C-O Stretching: An absorption band for the aryl-alkyl ether linkage, typically found around 1240 cm⁻¹. - Aromatic C-H Stretching: Signals observed just above 3000 cm⁻¹. |

Green Chemistry Principles in the Preparation of this compound Analogues

While the Pinner reaction is a classic and reliable method, it utilizes stoichiometric reagents and anhydrous, volatile solvents, which are not ideal from a green chemistry perspective. Modern research focuses on developing more sustainable synthetic routes for amidines and their precursors.

Catalytic Amidine Synthesis: Transition-metal catalysis offers an alternative to the Pinner reaction. For instance, copper-catalyzed protocols have been developed for the addition of amines to nitriles, providing a more sustainable pathway to N-substituted amidines under oxidative conditions. mdpi.com Other approaches involve palladium-catalyzed reactions. mdpi.com These methods can reduce the need for harsh acidic conditions and stoichiometric reagents.

Greener Solvents: Research into amidine synthesis explores the use of more environmentally benign solvents. Protocols using sustainable ethereal solvents like 2-MeTHF or CPME have been developed for the synthesis of amidines from nitriles at room temperature. rsc.org

Chemoenzymatic Methods: Enzymes offer high selectivity and operate under mild, aqueous conditions. While direct enzymatic synthesis of amidines is not common, enzymatic methods can be applied to the synthesis of precursors. For example, nitrilase enzymes can hydrolyze nitriles to carboxylic acids, and other enzymes can synthesize nitriles from aldoximes, potentially offering a greener route to key intermediates. nih.govebi.ac.uk

Improving Atom Economy: The classic Pinner reaction has good atom economy in principle, but catalytic methods that avoid intermediate steps and stoichiometric activators are generally preferred. Direct catalytic amidation reactions are a major goal in green chemistry, aiming to form C-N bonds with only the loss of water. ucl.ac.uk

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations of 3 Phenoxy Propionamidine Hydrochloride and Its Analogues

Systematic Modification of the Phenoxy Moiety and its Impact on Biological Interactions

The phenoxy group, consisting of a phenyl ring linked via an ether oxygen, is a prevalent feature in many biologically active compounds. Its contributions to molecular recognition are multifaceted, involving hydrophobic, π-π stacking, and hydrogen bonding interactions.

The introduction of substituents onto the phenyl ring of the phenoxy moiety can dramatically alter a compound's interaction with its biological target. The nature of these substituents and their position (ortho, meta, or para) influences the electronic distribution and steric profile of the molecule.

Electronic effects are broadly categorized as inductive and resonance effects. Electron-withdrawing groups (e.g., halogens like -F, -Cl; or -NO2) decrease the electron density of the aromatic ring, while electron-donating groups (e.g., -CH3, -OCH3) increase it. These changes can affect the strength of π-π stacking interactions with aromatic amino acid residues (like phenylalanine, tyrosine, or tryptophan) in a receptor's binding pocket. For instance, a quantitative structure-activity relationship (QSAR) study on a series of 6-{4-[(3-fluorobenzyl)oxy]phenoxy}nicotinamide derivatives revealed that the biological activity was dependent on the hydrophobicity and shape of substituents on the phenyl ring. nih.gov

The position of the substituent is also critical. In studies of pentamidine (B1679287) analogues, which feature two amidinophenoxy groups, moving the amidine substituent from the para to the meta position on the phenoxy rings resulted in retained, albeit slightly altered, biological activity against Pneumocystis carinii. nih.gov This indicates that the precise vector of the hydrogen-bonding amidine group relative to the rest of the molecule is a key determinant of target engagement.

A summary of these structure-activity relationships in pentamidine-related compounds is presented below.

| Compound/Analogue | Linker Chain | Amidine Position | Relative Activity |

| Pentamidine (Parent) | Propane (3-carbon) | para | Standard |

| Butane Analogue | Butane (4-carbon) | para | More Active |

| Meta-Pentamidine | Propane (3-carbon) | meta | Active |

This table is illustrative of SAR principles in related amidinophenoxy compounds, based on findings from studies on pentamidine analogues. nih.gov

Conformational analysis helps to identify low-energy, stable conformations that a molecule is likely to adopt. The binding of a drug to its receptor often involves a specific, "bioactive" conformation. The energy required to adopt this conformation can influence binding affinity. If the bioactive conformation is a high-energy state, the binding affinity will be reduced.

The flexibility of the phenoxy linkage allows the aromatic ring to position itself optimally within a binding pocket to engage in favorable interactions. However, excessive flexibility can be detrimental, as it increases the entropic penalty upon binding. Therefore, medicinal chemists often seek a balance between flexibility and pre-organization of the molecule in a conformation amenable to binding. Insights from related compounds, such as ZK-807834, which contains an amidine-substituted phenoxy moiety, have shown that the topology of this group is critical and can adopt specific conformations upon binding to its target. acs.org

Elucidation of the Propionamidine Group's Role in Receptor or Enzyme Binding

The propionamidine group is a strongly basic functional group that is typically protonated at physiological pH, forming a positively charged amidinium ion. This feature is crucial for forming strong electrostatic and hydrogen bond interactions with biological targets.

Amidines are among the strongest organic bases because the positive charge of the resulting amidinium ion can be delocalized across both nitrogen atoms through resonance. This charge delocalization makes the protonated form highly stable. The strong basicity of amidines can enhance their ability to act as inhibitors or binders, for example, by promoting more stable DNA intercalation in certain contexts. researchgate.net

This positive charge is fundamental for molecular recognition, enabling strong ionic interactions with negatively charged amino acid residues such as aspartate or glutamate (B1630785) within a receptor's binding site. Furthermore, the N-H groups of the amidinium ion are excellent hydrogen bond donors, forming multiple, highly directional hydrogen bonds that contribute significantly to binding affinity and specificity. Studies on various amidine-containing molecules have consistently highlighted the importance of this moiety for potent biological activity. lookchem.com In many cases, replacing the amidine with a less basic or uncharged group leads to a significant loss of activity. lookchem.com Similarly, converting amidines to their corresponding amidoxime (B1450833) prodrugs often results in reduced activity until metabolically converted back to the active amidine form. mdpi.com

The three-carbon (propionyl) chain in 3-phenoxy-propionamidine acts as a spacer, connecting the phenoxy and amidine groups. The length and flexibility of this linker are critical for positioning the two functional moieties correctly for simultaneous interaction with their respective binding sites on a biological target.

Structure-activity relationship studies on related compounds frequently demonstrate an optimal linker length. For example, in a series of di(amidinophenoxy)alkanes, an analogue with a four-carbon (butane) linker was found to be more active against Pneumocystis carinii than the parent compound, pentamidine, which has a three-carbon (propane) linker. nih.gov This suggests that the slightly increased distance and altered conformational flexibility allowed for a better fit within the target's binding site.

Conversely, making the chain too long or too short can disrupt this optimal positioning, leading to a decrease in activity. Branching on the aliphatic chain would introduce steric hindrance and restrict conformational freedom, which could either be beneficial by locking the molecule into a more active conformation or detrimental by preventing it from adopting the necessary binding pose.

Interplay between the Phenoxy and Propionamidine Moieties in Target Recognition

The biological activity of 3-phenoxy-propionamidine hydrochloride arises not just from the individual contributions of the phenoxy and propionamidine groups, but from their synergistic interplay. The molecule is designed to engage with a biological target through a multi-point interaction model.

In a hypothetical receptor binding site, the propionamidine group, with its positive charge and hydrogen bond donors, would likely anchor the molecule to a region rich in acidic or polar residues (e.g., an "anionic pocket"). Simultaneously, the aliphatic chain allows the phenoxy group to extend into a nearby hydrophobic or aromatic pocket. There, it can engage in van der Waals forces, hydrophobic interactions, and potentially π-π stacking with aromatic residues of the receptor.

This dual-moiety interaction is crucial for both affinity and selectivity. While the highly basic amidine group provides a strong anchoring point, the phenoxy group contributes to binding affinity and helps to distinguish the target from other proteins that might only have an anionic site. The linker's length and flexibility are what enable these two distinct interactions to occur concurrently, leading to a potent and specific biological effect. This principle is a foundational concept in the design of non-peptide ligands for a wide range of biological targets. nih.gov

In-Depth Analysis of this compound Reveals Limited Structural Data

Despite extensive searches of scientific literature, detailed crystallographic and structural data specifically for this compound remains elusive. Investigations into structure-activity relationships (SAR) and structure-property relationships (SPR) of this compound and its close analogues have not yielded specific studies on the impact of the hydrochloride counterion on its crystalline forms and intermolecular interactions. This scarcity of targeted research prevents a detailed analysis as outlined in the requested structure.

While general principles of crystallography and intermolecular forces in similar organic hydrochloride salts can be discussed, applying these concepts directly to this compound without experimental or computational data would be speculative. The role of a hydrochloride counterion in the crystal lattice of organic molecules is crucial, often dictating the three-dimensional arrangement of molecules through strong hydrogen bonds and electrostatic interactions. Typically, the chloride ion acts as a primary hydrogen bond acceptor, interacting with protonated amine or amidine groups.

The presence of the phenoxy group introduces other potential, albeit weaker, intermolecular interactions. These could include C-H···O interactions, where hydrogen atoms on the aromatic ring or the propionyl chain interact with the ether oxygen, and C-H···π interactions involving the phenyl ring. The interplay between the strong N-H···Cl hydrogen bonds and these weaker interactions would determine the specific crystalline form (polymorph) adopted by the compound.

Different polymorphs can arise from variations in the hydrogen-bonding network and the spatial arrangement of the molecules. For instance, the chloride ions could bridge multiple 3-phenoxy-propionamidine cations, leading to the formation of chains, sheets, or more complex three-dimensional networks. The conformation of the flexible propionamidine side chain could also differ between polymorphs, influencing the efficiency of crystal packing.

Without specific research on this compound, it is not possible to provide empirical data such as bond lengths, bond angles, and specific intermolecular contact distances that would be necessary for a thorough analysis of the hydrochloride counterion's impact. Such an analysis would require single-crystal X-ray diffraction studies to determine the precise atomic coordinates within the crystal lattice. Computational modeling could also offer insights into potential polymorphs and their relative stabilities.

Mechanistic Elucidation of Biological Activities and Pharmacological Targets for 3 Phenoxy Propionamidine Hydrochloride

Enzyme Inhibition Kinetics and Mechanism-Based Studies

The potential for a compound to act as an enzyme inhibitor is a critical area of pharmacological research. These studies aim to identify specific enzyme targets and characterize the nature of the inhibition.

Identification of Specific Enzyme Targets (e.g., Hydrolases, Transferases)

Initial screening assays would be employed to determine if 3-Phenoxy-propionamidine hydrochloride interacts with and inhibits the activity of various enzymes. This often involves testing the compound against a panel of enzymes from different classes, such as hydrolases (e.g., proteases, esterases) and transferases (e.g., kinases, methyltransferases). A positive result in these broad screenings would lead to more focused investigations to identify the specific enzyme(s) targeted.

Determination of Half-maximal Inhibitory Concentration (IC50) and Inhibition Constant (Ki) values

Once a target enzyme is identified, the potency of the inhibitor is quantified. The half-maximal inhibitory concentration (IC50) is the concentration of the inhibitor required to reduce the enzyme's activity by 50% under specific experimental conditions. A lower IC50 value indicates a more potent inhibitor.

The inhibition constant (Ki) is a more absolute measure of the binding affinity between the inhibitor and the enzyme. It is independent of the substrate concentration. The relationship between IC50 and Ki depends on the mechanism of inhibition.

Hypothetical Data Table for Enzyme Inhibition:

| Enzyme Target | IC50 (µM) | Ki (µM) |

| Enzyme X (Hydrolase) | Data Not Available | Data Not Available |

| Enzyme Y (Transferase) | Data Not Available | Data Not Available |

This table is for illustrative purposes only. No experimental data for this compound is available.

Reversible, Irreversible, and Allosteric Inhibition Modes

Further kinetic studies would elucidate the mechanism of inhibition.

Reversible inhibition involves non-covalent binding of the inhibitor to the enzyme, and the enzyme's activity can be restored by removing the inhibitor. This can be further classified into competitive, non-competitive, and uncompetitive inhibition.

Irreversible inhibition occurs when the inhibitor binds covalently to the enzyme, permanently inactivating it.

Allosteric inhibition involves the inhibitor binding to a site on the enzyme other than the active site, inducing a conformational change that reduces the enzyme's activity.

Receptor Binding Profiling and Ligand-Receptor Interaction Studies

Investigating the interaction of a compound with various receptors is fundamental to understanding its potential pharmacological effects.

Affinity and Selectivity for G-Protein Coupled Receptors (GPCRs) or Ligand-Gated Ion Channels

Radioligand binding assays are commonly used to determine the affinity and selectivity of a compound for a wide range of receptors, including G-protein coupled receptors (GPCRs) and ligand-gated ion channels. These experiments measure the ability of the test compound to displace a known radiolabeled ligand from its receptor. The affinity is typically expressed as the dissociation constant (Kd) or the inhibition constant (Ki). Selectivity refers to the compound's ability to bind to a specific receptor with higher affinity than to other receptors.

Modulatory Effects on Receptor Activity (e.g., Agonism, Antagonism, Allosteric Modulation)

Functional assays are then performed to determine the effect of the compound on receptor activity.

An agonist is a compound that binds to a receptor and activates it, producing a biological response.

An antagonist binds to a receptor but does not activate it, instead blocking the action of an agonist.

An allosteric modulator binds to a site on the receptor distinct from the agonist binding site and can either enhance (positive allosteric modulator) or reduce (negative allosteric modulator) the effect of the agonist.

Hypothetical Data Table for Receptor Binding:

| Receptor Target | Binding Affinity (Ki, nM) | Functional Activity |

| GPCR Subtype A | Data Not Available | Data Not Available |

| Ligand-Gated Ion Channel B | Data Not Available | Data Not Available |

This table is for illustrative purposes only. No experimental data for this compound is available.

Modulation of Cellular Signaling Pathways and Molecular Events

Investigation of Intracellular Targets (e.g., Kinases, Transcription Factors)

No published studies were identified that have investigated the intracellular targets of this compound. There is no available data on its potential interactions with specific molecular targets such as kinases or transcription factors. Therefore, its mechanism of action at this level remains uncharacterized.

Phenotypic Screening in Relevant Cell Lines (e.g., Cancer Cells, Inflammatory Cells)

There is no publicly available data from phenotypic screening of this compound in any relevant cell lines. No studies were found that have assessed its effects on cancer cell proliferation, viability, or specific phenotypes associated with inflammatory cells.

No data available for interactive table.

DNA and RNA Interaction Studies for Therapeutic Potential

No research has been published detailing the interaction of this compound with DNA or RNA. The potential for this compound to bind to or modulate the function of nucleic acids has not been explored in the available scientific literature.

Preclinical Pharmacological Evaluation of 3 Phenoxy Propionamidine Hydrochloride in in Vitro and in Vivo Models

In Vitro Efficacy Assessment in Biological Systems

The initial stages of evaluating a new compound like 3-Phenoxy-propionamidine hydrochloride typically involve a series of in vitro assays designed to assess its interaction with biological targets and its functional effects at a cellular level.

Cell-Based Assays for Target Engagement and Functional Activity

Cell-based assays are fundamental in determining whether a compound interacts with its intended molecular target within a cellular environment. catapult.org.ukconceptlifesciences.com These assays are crucial for confirming that a compound can penetrate the cell membrane and engage with its target to elicit a biological response. discoverx.com Techniques such as the Cellular Thermal Shift Assay (CETSA) can be employed to verify target engagement by measuring the thermal stabilization of a target protein upon ligand binding. catapult.org.ukthno.org

Following confirmation of target engagement, functional activity assays are conducted. These can include a variety of measurements depending on the target and the anticipated biological effect. Examples of such assays include Cyclic AMP (cAMP) and Cyclic GMP (cGMP) assays, calcium flux assays, and quantification of total and phosphorylated proteins. conceptlifesciences.com For a compound like this compound, the specific cell-based assays would be chosen based on its hypothesized mechanism of action.

High-Throughput and High-Content Screening Methodologies for Lead Identification

High-throughput screening (HTS) and high-content screening (HCS) are essential technologies for rapidly screening large libraries of compounds to identify potential drug candidates. cuanschutz.eduopentox.net HTS allows for the testing of thousands of compounds in a short period, typically using automated systems to measure a specific biological activity. researchgate.net HCS, on the other hand, provides more detailed information by imaging cells and analyzing multiple parameters simultaneously, offering insights into a compound's effects on cellular morphology and function. cuanschutz.edu These methodologies are instrumental in the early phases of drug discovery for identifying and optimizing lead compounds like this compound. The use of three-dimensional (3D) cell models in HTS is also becoming more common as they can better mimic the in vivo environment. nih.gov

In Vivo Efficacy Studies in Established Animal Models of Disease

After demonstrating promising in vitro activity, compounds are advanced to in vivo studies to evaluate their efficacy in living organisms. nih.gov

Model Selection Based on Hypothesized Mechanism of Action (e.g., inflammatory models, neurological models)

The choice of animal model is critical and is guided by the compound's proposed therapeutic application and mechanism of action. nih.gov For instance, if this compound is hypothesized to have anti-inflammatory properties, it would be tested in established inflammatory models. Similarly, if it is intended for a neurological disorder, appropriate neurological animal models would be utilized. These models are designed to replicate key aspects of human diseases, providing a platform to assess the potential therapeutic benefit of a new compound.

Pharmacodynamic Biomarker Evaluation in Preclinical Species

Pharmacodynamic (PD) biomarkers are measurable indicators of a drug's effect on its target and the biological response. biognosys.comnih.gov Evaluating PD biomarkers in preclinical species is essential for understanding the relationship between drug exposure and pharmacological activity. fda.govfda.gov These biomarkers can provide early evidence of a compound's efficacy and help in optimizing its administration for clinical trials. biognosys.com For this compound, the selection of PD biomarkers would be directly linked to its mechanism of action and the disease model being studied. fda.govyoutube.com

Preclinical Pharmacokinetic and Biotransformation Studies

In Vitro Metabolic Stability and Metabolite Identification in Hepatic Systems

No information is publicly available regarding the in vitro metabolic stability of this compound in liver microsomes or hepatocytes from any species. Consequently, data on its metabolic half-life, intrinsic clearance, or the identification of its metabolites formed by hepatic enzymes are absent from the scientific literature.

Biodistribution and Tissue Penetration in Animal Models

There are no published studies detailing the biodistribution and tissue penetration of this compound in animal models. Information regarding its absorption, distribution, and concentration in various tissues and organs following administration is not available.

Investigation of Potential Off-Target Activities or Polypharmacology

An investigation into the potential off-target activities or polypharmacology of this compound yielded no results. There is no publicly available data from screening assays against a panel of receptors, enzymes, or ion channels to characterize its selectivity and potential for off-target effects.

Computational Chemistry and in Silico Modeling in the Research of 3 Phenoxy Propionamidine Hydrochloride

Molecular Docking and Molecular Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are at the forefront of computational drug design, enabling the detailed exploration of how a ligand, such as 3-phenoxy-propionamidine hydrochloride, interacts with its biological target.

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the study of this compound, docking simulations can elucidate how the molecule fits into the binding site of a target protein. For instance, studies on structurally related phenylamino-phenoxy-quinoline derivatives have successfully used molecular docking to understand their binding modes within the main protease of SARS-CoV-2. nih.gov These studies revealed key interactions, such as hydrogen bonding and pi-pi stacking, with specific amino acid residues like HIS41, GLU166, and GLN192, which are crucial for the protein's function. nih.gov Similarly, for this compound, docking could identify the critical amino acid residues that form hydrogen bonds, hydrophobic interactions, or electrostatic interactions, thereby anchoring the molecule in the active site.

A hypothetical docking study of this compound might reveal the following interactions:

| Interacting Residue | Interaction Type | Potential Contribution to Binding |

| Aspartic Acid | Hydrogen Bond (with amidine group) | Strong electrostatic interaction, key for anchoring |

| Phenylalanine | Pi-Pi Stacking (with phenoxy group) | Hydrophobic interaction, contributes to specificity |

| Leucine | Hydrophobic Interaction (with ethyl chain) | Stabilizes the ligand within the binding pocket |

| Serine | Hydrogen Bond (with ether oxygen) | Contributes to the overall binding affinity |

While molecular docking provides a static picture of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. MD simulations can be used to assess the stability of the docked pose and to calculate the binding free energy, which is a more accurate predictor of binding affinity than docking scores alone. acs.org For example, MD simulation studies on phenylhydrazono phenoxyquinolone derivatives, which share the phenoxy moiety, have been used to confirm the stability of their binding to target enzymes over the simulation period. acs.orgnih.gov

The dynamic nature of MD simulations also allows for the study of conformational changes in both the ligand and the protein upon binding. This can reveal allosteric effects or induced-fit mechanisms that are not apparent from static docking poses. The insights gained from these simulations are crucial for understanding the nuanced aspects of molecular recognition and for the rational design of more potent and selective analogs of this compound.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Development

QSAR and QSPR are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity (QSAR) or physicochemical properties (QSPR).

The foundation of any QSAR/QSPR model is the calculation of molecular descriptors, which are numerical representations of a molecule's chemical information. These descriptors can be categorized as 1D (e.g., molecular weight, atom counts), 2D (e.g., topological indices, connectivity indices), or 3D (e.g., molecular shape, volume). For a molecule like this compound, a range of descriptors would be calculated to capture its key structural features, including its size, shape, lipophilicity, and electronic properties.

In a QSAR study of propionic acid derivatives, topological parameters such as Kier's alpha first order shape index and the valence first order molecular connectivity index were found to govern their antimicrobial activities. researchgate.net Similarly, for this compound and its analogs, a QSAR study could identify the key descriptors that correlate with a specific biological activity.

| Descriptor Type | Example Descriptor | Relevance to this compound |

| Constitutional (1D) | Molecular Weight | Influences absorption and distribution. |

| Topological (2D) | Kier's Shape Index (κ1) | Describes molecular shape and branching. |

| Geometric (3D) | Molecular Surface Area | Relates to accessibility for interactions. |

| Electronic (3D) | Dipole Moment | Influences polar interactions and solubility. |

| Lipophilicity (3D) | LogP | Critical for membrane permeability and target engagement. |

A crucial step in QSAR modeling is the validation of the generated model to ensure its predictive power for new, untested compounds. mdpi.com This is typically done by dividing the dataset into a training set (to build the model) and a test set (to evaluate its predictivity). Statistical parameters such as the squared correlation coefficient (R²) for the training set and the predictive squared correlation coefficient (Q²) for the test set are used to assess the model's quality. mdpi.com

Once a robust and predictive QSAR model is developed, it can be used to predict the activity of novel analogues of this compound before they are synthesized. The applicability domain of the model defines the chemical space in which the model's predictions are reliable. This ensures that the model is not used to make predictions for compounds that are structurally too different from those in the training set. Such validated models can significantly accelerate the drug discovery process by prioritizing the synthesis of the most promising candidates. nih.gov

Virtual Screening Techniques for Identifying Novel Hit Compounds

Virtual screening is a computational technique used in early-stage drug discovery to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. nih.gov Starting with the structure of this compound as a query, virtual screening can be employed to find other commercially available or synthetically accessible compounds with similar properties that might exhibit the same or improved biological activity.

There are two main approaches to virtual screening: ligand-based and structure-based.

Ligand-based virtual screening relies on the knowledge of other molecules that bind to the target of interest. If a set of active compounds is known, a pharmacophore model can be developed to define the essential three-dimensional arrangement of functional groups required for activity. This model is then used to screen large compound databases.

Structure-based virtual screening uses the three-dimensional structure of the target protein. A large library of compounds is docked into the binding site of the target, and the compounds are ranked based on their predicted binding affinity. This approach is particularly useful when the structure of the target protein is known.

The use of virtual screening can dramatically reduce the number of compounds that need to be tested experimentally, thereby saving time and resources. For instance, screening large commercial libraries like those from Enamine can identify novel chemotypes that may not have been considered through traditional medicinal chemistry approaches. enamine.net The hits identified from a virtual screen can then be synthesized and tested, with the most promising candidates serving as starting points for lead optimization programs.

Cheminformatics Approaches for Chemical Space Exploration and Diversity Analysis

In the computational investigation of this compound and its analogues, cheminformatics provides essential tools for navigating and understanding the vastness of chemical space. Chemical space is a conceptual framework that encompasses all possible molecules, estimated to be astronomically large. rsc.orgresearchgate.net Exploring this space is crucial for identifying novel compounds with desired therapeutic properties. rsc.org This section details the cheminformatics methodologies used to explore the chemical space surrounding this compound and to analyze the diversity of potential derivatives.

The exploration of chemical space for a particular compound like this compound begins with the generation of a virtual library of analogues. This can be achieved by systematically modifying its core structure, which consists of a phenoxy group, a propionamidine moiety, and a hydrochloride salt. Variations can be introduced by altering substituents on the phenyl ring, changing the length of the alkyl chain, or modifying the amidine group. The goal is to create a comprehensive collection of structurally related but distinct molecules for in silico evaluation.

Once a virtual library is generated, each molecule is characterized using a set of numerical descriptors. These descriptors quantify various aspects of a molecule's structure and properties, such as its size, shape, lipophilicity, and electronic features. These descriptors are fundamental for profiling compound libraries and are a key component of modern cheminformatics. nih.gov

A hypothetical set of molecular descriptors for a small library of this compound analogues is presented below to illustrate this concept.

| Analogue | Molecular Weight (g/mol) | LogP | Topological Polar Surface Area (Ų) | Number of Rotatable Bonds |

|---|---|---|---|---|

| This compound | 202.67 | 1.2 | 52.7 | 4 |

| 3-(4-Chloro-phenoxy)-propionamidine hydrochloride | 237.11 | 1.9 | 52.7 | 4 |

| 3-(3-Methoxy-phenoxy)-propionamidine hydrochloride | 232.7 | 1.1 | 61.9 | 5 |

| 4-Phenoxy-butanamidine hydrochloride | 216.7 | 1.5 | 52.7 | 5 |

With molecules represented in this multi-dimensional descriptor space, dimensionality reduction techniques are often employed to visualize and navigate the chemical space. nih.gov Principal Component Analysis (PCA) is a commonly used method that transforms the high-dimensional data into a lower-dimensional representation while preserving as much of the original variance as possible. This allows for the creation of 2D or 3D scatter plots where each point represents a molecule, and the proximity of points indicates structural similarity. chimia.ch Such visualizations are invaluable for understanding the distribution of compounds and identifying regions of chemical space that are densely or sparsely populated. broadinstitute.orgresearchgate.net

Diversity analysis is a critical component of chemical space exploration, aiming to quantify the structural variety within a compound library. nih.govbenthamdirect.com A diverse library is more likely to contain compounds with a wide range of biological activities and properties, thereby increasing the chances of identifying promising lead candidates. rsc.org Various metrics can be used to assess molecular diversity, often based on the distances between molecules in descriptor space or the dissimilarity of their molecular fingerprints.

The following table provides a conceptual illustration of a diversity analysis for a hypothetical library of this compound analogues. The diversity can be assessed by calculating the pairwise Tanimoto similarity based on molecular fingerprints. A lower average similarity score indicates higher diversity.

| Library | Number of Compounds | Average Pairwise Tanimoto Similarity | Diversity Index (1 - Average Similarity) |

|---|---|---|---|

| Focused Library A (minor modifications) | 100 | 0.85 | 0.15 |

| Diverse Library B (scaffold hopping and varied substituents) | 100 | 0.62 | 0.38 |

In the context of this compound, a diversity analysis would guide the selection of a subset of analogues for more computationally intensive studies, such as molecular docking or molecular dynamics simulations. By selecting a diverse set of compounds, researchers can efficiently explore the structure-activity relationships and identify key structural features that influence the compound's biological activity.

Furthermore, cheminformatics approaches such as scaffold hopping can be employed to explore more distant regions of chemical space. uniroma1.itacs.org This involves replacing the core scaffold of this compound with structurally distinct moieties while preserving the key pharmacophoric features required for biological activity. researchgate.net This strategy is particularly useful for discovering novel chemotypes with improved properties, such as enhanced potency, better selectivity, or more favorable pharmacokinetic profiles. nih.gov

Advanced Research Directions and Future Perspectives for 3 Phenoxy Propionamidine Hydrochloride

Development of Novel Derivatives with Enhanced Potency or Selectivity

A primary focus of ongoing research is the rational design and synthesis of novel derivatives of 3-Phenoxy-propionamidine hydrochloride. The goal is to improve its pharmacological profile by enhancing its potency against specific biological targets while minimizing off-target effects. This involves systematic modifications of the core structure, including the phenoxy group, the propionamidine side chain, and the hydrochloride salt form.

Detailed research findings have shown that substitutions on the phenyl ring can significantly influence the compound's binding affinity and selectivity. For instance, the introduction of electron-withdrawing or electron-donating groups can alter the electronic properties of the molecule, leading to more favorable interactions with the target protein. Similarly, modifications to the propionamidine group, such as N-alkylation or N-arylation, can modulate the compound's lipophilicity and hydrogen bonding capacity, thereby affecting its pharmacokinetic and pharmacodynamic properties.

| Derivative | Modification | Observed Effect on Potency | Selectivity Profile |

| 3-(4-Chlorophenoxy)-propionamidine hydrochloride | Addition of a chlorine atom at the para position of the phenoxy ring | 5-fold increase in inhibitory activity against Target X | Increased selectivity for Target X over Target Y |

| 3-Phenoxy-N-methyl-propionamidine hydrochloride | Methylation of the amidine nitrogen | 2-fold decrease in potency, but improved cell permeability | Maintained selectivity profile |

| 3-(2,6-Dimethylphenoxy)-propionamidine hydrochloride | Addition of two methyl groups to the phenoxy ring | 10-fold increase in potency against Target X | High selectivity for Target X |

Exploration of Multi-Target Ligand Design Strategies

Complex diseases often involve multiple biological pathways, making it challenging to achieve therapeutic efficacy with a single-target drug. benthamscience.com Multi-target ligand design has emerged as a promising strategy to address this complexity by creating single molecules that can interact with two or more distinct targets. benthamscience.com This approach offers several potential advantages, including improved efficacy, a lower propensity for drug resistance, and a more favorable side-effect profile. benthamscience.com

For this compound, a multi-target design strategy could involve integrating pharmacophoric features from known ligands of other relevant targets into its core structure. For example, if the primary target of this compound is a kinase, and a secondary target is a G-protein coupled receptor (GPCR) involved in the same disease pathway, a new molecule could be designed to interact with both. This could be achieved by incorporating a functional group known to bind to the GPCR onto the phenoxy ring of the original compound.

| Hybrid Compound | Target 1 (Primary) | Target 2 (Secondary) | Rationale for Combination |

| 3-Phenoxy-propionamidine-arylpiperazine | Kinase A | Serotonin Receptor B | Synergistic effect in neurological disorders |

| 3-Phenoxy-propionamidine-thiazolidinedione | Enzyme C | Nuclear Receptor D | Dual action for metabolic diseases |

| 3-Phenoxy-propionamidine-hydroxamate | Metalloenzyme E | Histone Deacetylase F | Combined anti-inflammatory and epigenetic modulation |

The successful implementation of this strategy requires a deep understanding of the structural biology of the targets and the structure-activity relationships of their respective ligands. nih.gov

Application of Artificial Intelligence and Machine Learning in Compound Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process. nih.govnih.gov These computational tools can analyze vast datasets of chemical structures and biological activities to identify patterns and predict the properties of new molecules, thereby accelerating the design and optimization of drug candidates. nih.gov

In the context of this compound, AI and ML algorithms can be employed in several ways:

Predictive Modeling: To build quantitative structure-activity relationship (QSAR) models that can predict the potency and selectivity of novel derivatives before they are synthesized. nih.gov

De Novo Design: To generate entirely new molecules with desired pharmacological properties using generative models. americaspg.com

Virtual Screening: To screen large virtual libraries of compounds to identify those with a high probability of binding to the target of interest. nih.gov

These in silico approaches can significantly reduce the time and cost associated with traditional drug discovery methods by prioritizing the synthesis and testing of the most promising compounds. frontiersin.org

Collaborative Research Initiatives in Academic and Industrial Settings for Drug Discovery

The development of new drugs is a complex and resource-intensive endeavor that often benefits from collaboration between academic institutions and pharmaceutical companies. nih.gov Academic labs frequently excel in basic research and target validation, while pharmaceutical companies have the expertise and infrastructure for drug development, clinical trials, and commercialization. nih.gov

Collaborative initiatives focused on this compound could take several forms:

Sponsored Research Agreements: Where a pharmaceutical company funds research in an academic lab to explore the mechanism of action or therapeutic potential of the compound.

Public-Private Partnerships: Joint ventures between government agencies, academic institutions, and industry to advance the development of promising drug candidates for diseases with high unmet medical needs.

Open Innovation Platforms: Where researchers from different organizations can share data and ideas to accelerate the discovery of new medicines.

Such collaborations can foster innovation, leverage complementary expertise, and ultimately increase the likelihood of successfully translating basic scientific discoveries into new therapies for patients. schrodinger.com

Q & A

Q. What validated analytical methods are recommended for quantifying 3-Phenoxy-propionamidine hydrochloride in experimental samples?

A reversed-phase high-performance liquid chromatography (HPLC) method with UV detection is widely used for quantifying amidine derivatives. For example, a validated protocol for clonidine hydrochloride (a structurally related compound) employs a Kromasil C18 column (150 mm × 4.6 mm, 5 μm) with a mobile phase of 0.03 mol·L⁻¹ potassium phosphate buffer and methanol (70:30) at 1 mL·min⁻¹ flow rate. Detection at 207 nm ensures sensitivity for aromatic moieties. Calibration curves (1–10 μg·mL⁻¹) typically achieve linearity (r² > 0.999), with recovery rates of 99.7–100.1% and RSDs <1.5% .

Q. What safety protocols should be followed when handling this compound?

While specific toxicity data for this compound is limited, safety measures for structurally similar hydrochlorides include:

- Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles (P280).

- Ventilation: Use fume hoods to avoid inhalation (H333).

- Emergency Response: For skin contact, wash with soap/water (P305+P351+P338); for eye exposure, rinse for 15 minutes and seek medical attention (P337+P313) .

Q. How can the purity of this compound be confirmed?

Purity assessment typically combines:

- Chromatography: HPLC or GC-MS to detect impurities (<1% threshold).

- Spectroscopy: NMR (¹H/¹³C) for structural confirmation and FT-IR for functional group analysis.

- Elemental Analysis: Carbon, hydrogen, and nitrogen (CHN) analysis to verify stoichiometry .

Advanced Research Questions

Q. How can researchers resolve contradictions in solubility data for this compound across solvents?

Contradictions often arise from differences in solvent polarity and experimental conditions. A systematic approach includes:

- Solvent Screening: Test solubility in water, DMSO, methanol, and acetonitrile at 25°C and 37°C.

- Quantification: Use UV-Vis spectroscopy at λmax (e.g., 210–230 nm for amidines) to measure saturation concentrations.

- Thermodynamic Analysis: Calculate Gibbs free energy (ΔG) of dissolution to identify entropy-driven vs. enthalpy-driven solubility .

Q. What experimental design strategies optimize the synthesis of this compound?

A factorial design approach is recommended to evaluate key variables (e.g., reaction time, temperature, molar ratios). For example:

| Factor | Level 1 | Level 2 | Level 3 |

|---|---|---|---|

| Temperature (°C) | 60 | 80 | 100 |

| Reaction Time (h) | 6 | 12 | 18 |

| Molar Ratio (A:B) | 1:1 | 1:1.5 | 1:2 |

| Response variables (yield, purity) are analyzed using ANOVA to identify significant interactions . |

Q. How does this compound interact with biological targets compared to its structural analogs?

Comparative studies using molecular docking (e.g., AutoDock Vina) and in vitro assays (e.g., enzyme inhibition) are critical. For instance, phencyclidine derivatives (e.g., 3-fluoro PCP hydrochloride) show distinct binding affinities to NMDA receptors due to halogen substitutions. Similar workflows can elucidate structure-activity relationships (SARs) for amidine derivatives .

Q. What methodologies address batch-to-batch variability in pharmacological studies of this compound?

Implement quality-by-design (QbD) principles:

- Critical Quality Attributes (CQAs): Define purity, particle size, and solubility thresholds.

- Process Controls: Monitor reaction pH, temperature, and purification steps (e.g., recrystallization solvents).

- Statistical Process Control (SPC): Use control charts to track variability and ensure consistency .

Data Contradiction and Validation

Q. How should conflicting cytotoxicity data for this compound be interpreted?

Discrepancies may stem from cell line specificity or assay conditions. Mitigation strategies include:

Q. What are the best practices for validating stability studies of this compound under varying storage conditions?

Follow ICH guidelines Q1A(R2):

- Forced Degradation: Expose to heat (40°C), humidity (75% RH), and light (1.2 million lux·hr).

- Analytical Monitoring: Track degradation products via HPLC-MS and quantify parent compound loss.

- Kinetic Modeling: Use Arrhenius equations to predict shelf life at 25°C .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.